molecular formula C13H24N2O5 B2831411 Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate CAS No. 2098033-20-4

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B2831411
CAS No.: 2098033-20-4
M. Wt: 288.344
InChI Key: NKLBOUCDJBAWFK-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a carbamoyl group linked to a dimethoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride in the presence of a base.

    Attachment of the Dimethoxyethyl Moiety: This step involves the reaction of the intermediate with 2,2-dimethoxyethanol under acidic or basic conditions to form the desired dimethoxyethyl carbamoyl derivative.

    Esterification: The final step is the esterification of the piperidine carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders due to its piperidine core.

    Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets such as enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The carbamoyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-carboxylate derivatives: These compounds share the piperidine ring and ester functional group but differ in the substituents attached to the ring.

    Carbamoyl derivatives: Compounds with carbamoyl groups attached to various scaffolds, such as ureas and carbamates.

Uniqueness

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate is unique due to the presence of both the dimethoxyethyl moiety and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler piperidine or carbamoyl derivatives.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various fields, contributing to advancements in medicinal chemistry and industrial applications.

Properties

IUPAC Name

ethyl 4-(2,2-dimethoxyethylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-4-20-13(17)15-7-5-10(6-8-15)12(16)14-9-11(18-2)19-3/h10-11H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLBOUCDJBAWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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